METHYL 3-(BENZYLSULFANYL)-2-[(2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]PROPANOATE
Overview
Description
Methyl S-benzyl-N-({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetyl)cysteinate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thioether linkage, and a cysteine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(BENZYLSULFANYL)-2-[(2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]PROPANOATE typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, which can be synthesized using methods such as the Van Leusen imidazole synthesis or other cyclization reactions involving diketones and ammonium acetate . The thioether linkage is introduced through nucleophilic substitution reactions, where a thiol group reacts with a suitable electrophile . The final step involves the coupling of the imidazole-thioether intermediate with a cysteine derivative under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and microwave-assisted synthesis could be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl S-benzyl-N-({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetyl)cysteinate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield a dihydroimidazole derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Methyl S-benzyl-N-({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetyl)cysteinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 3-(BENZYLSULFANYL)-2-[(2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The thioether linkage can undergo redox reactions, modulating the compound’s biological activity. The cysteine derivative can interact with thiol-containing proteins, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl S-benzyl-N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}cysteinate .
- N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide .
Uniqueness
Methyl S-benzyl-N-({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetyl)cysteinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazole ring, thioether linkage, and cysteine derivative make it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 3-benzylsulfanyl-2-[[2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]acetyl]amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-16-20(12-17-8-10-19(28)11-9-17)27-24(25-16)33-15-22(29)26-21(23(30)31-2)14-32-13-18-6-4-3-5-7-18/h3-11,21,28H,12-15H2,1-2H3,(H,25,27)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIJRRBMXNDPKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC(CSCC2=CC=CC=C2)C(=O)OC)CC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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